molecular formula C12H15N3O B12620686 1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one CAS No. 1035096-73-1

1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one

Cat. No.: B12620686
CAS No.: 1035096-73-1
M. Wt: 217.27 g/mol
InChI Key: YNHPTTHUFMALFY-UHFFFAOYSA-N
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Description

1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C12H15N3O. It is known for its unique structure, which includes an indazole ring substituted with an amino group and a dimethylpropanone moiety.

Preparation Methods

The synthesis of 1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The amino group in the indazole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1035096-73-1

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H15N3O/c1-12(2,3)11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3

InChI Key

YNHPTTHUFMALFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1

Origin of Product

United States

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